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Compound of Interest

Compound Name: Iliparcil

Cat. No.: B151815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Iliparcil (chemical formula: C16H18O6S) is a promising orally active antithrombotic agent. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, and a detailed exploration of its proposed mechanism of action, drawing parallels

with the closely related compound, naroparcil. While direct quantitative preclinical and clinical

data for Iliparcil are not extensively available in the public domain, this guide synthesizes the

existing information and leverages data from analogous compounds to present a robust

working model for research and development professionals. This document outlines key

experimental protocols for evaluating its antithrombotic and anticoagulant activities and

provides visualizations of its biochemical pathway and experimental workflows.

Chemical Structure and Physicochemical Properties
Iliparcil is chemically identified as 4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-

yl]oxychromen-2-one. Its structure features a coumarin core linked to a thiosugar moiety.
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Property Value Source

Molecular Formula C16H18O6S PubChem

Molecular Weight 338.38 g/mol PubChem

CAS Number 137214-72-3 PubChem

IUPAC Name

4-ethyl-7-

[(2R,3R,4S,5S)-3,4,5-

trihydroxythian-2-

yl]oxychromen-2-one

PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=CC=

C12)O[C@H]3--INVALID-

LINK--O)O">C@@HO

PubChem

Proposed Mechanism of Action: A Parallel with
Naroparcil
Direct mechanistic studies on Iliparcil are limited. However, extensive research on the

structurally similar β-D-xyloside, naroparcil, provides a strong hypothetical framework for

Iliparcil's antithrombotic activity. Naroparcil is known to induce the in vivo biosynthesis of

circulating glycosaminoglycans (GAGs).[1] These induced GAGs, particularly a dermatan

sulfate-like compound, then potentiate the activity of Heparin Cofactor II (HCII).[1][2] HCII is a

serine protease inhibitor (serpin) that specifically inactivates thrombin (Factor IIa).[3] By

accelerating the inactivation of thrombin by HCII, the coagulation cascade is inhibited, leading

to an antithrombotic effect.[2]

Given the structural similarities, it is highly probable that Iliparcil functions as a substrate for

GAG chain polymerization, leading to the production of GAGs that enhance HCII-mediated

thrombin inhibition.
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Caption: Proposed mechanism of action for Iliparcil.

Preclinical Data (Based on Naroparcil Analogy)
While specific preclinical data for Iliparcil is not publicly available, the data for naroparcil offers

valuable insights into the expected efficacy and safety profile.

In Vivo Antithrombotic Activity
The antithrombotic efficacy of naroparcil and its induced GAGs has been demonstrated in a

Wessler-based stasis model of venous thrombosis in rats.
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Compound/Fraction ED80 (Wessler Model, Rat) Source

Unfractionated GAG extract

from naroparcil-treated rabbits
610 UA/kg

High affinity GAG fraction (for

HCII)
56 UA/kg

ED80: Effective dose required to produce an 80% antithrombotic effect.

In Vitro Anticoagulant Activity
Interestingly, despite its potent in vivo antithrombotic effect, naroparcil did not significantly

affect standard in vitro coagulation parameters in plasma from treated animals.

Coagulation Assay Effect of Naroparcil Source

Activated Partial

Thromboplastin Time (aPTT)
No significant effect

Prothrombin Time (PT) No significant effect

Thrombin Time (TT) No significant effect

Sensitized Thrombin Time Modest but significant increase

This profile suggests that Iliparcil may have a favorable therapeutic window, with potent

antithrombotic effects at doses that do not cause systemic anticoagulation, potentially reducing

the risk of bleeding.

Experimental Protocols
In Vivo Venous Thrombosis Model (Wessler Assay)
This protocol is adapted from methodologies used to evaluate naroparcil and is suitable for

assessing the in vivo antithrombotic efficacy of Iliparcil.
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Caption: Workflow for the Wessler venous thrombosis model.
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Methodology:

Animal Model: Male Wistar rats.

Drug Administration: Iliparcil administered orally or intravenously at various doses. A vehicle

control group is included.

Thrombosis Induction: Following a suitable absorption period, animals are anesthetized. A

segment of the jugular vein is isolated, and a thrombogenic stimulus (e.g., bovine Factor Xa)

is injected.

Stasis: The isolated vein segment is ligated to induce stasis for a defined period (e.g., 10

minutes).

Evaluation: The ligated segment is excised, and the resulting thrombus is graded or

weighed.

Data Analysis: The dose-response relationship is determined, and the effective dose (e.g.,

ED50 or ED80) is calculated.

In Vitro Coagulation Assays
These standard assays are crucial for determining the direct anticoagulant effects of Iliparcil.
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Coagulation Tests
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Caption: General workflow for in vitro coagulation assays.

Methodology:

Plasma Preparation: Obtain platelet-poor plasma (PPP) from citrated whole blood.

Incubation: Incubate PPP with varying concentrations of Iliparcil or a vehicle control.

aPTT (Activated Partial Thromboplastin Time): Add an activator (e.g., silica) and a

phospholipid reagent to the plasma, followed by calcium chloride to initiate coagulation.

Measure the time to clot formation. This assesses the intrinsic and common pathways.

PT (Prothrombin Time): Add a thromboplastin reagent (tissue factor) to the plasma to initiate

coagulation. Measure the time to clot formation. This assesses the extrinsic and common

pathways.
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TT (Thrombin Time): Add a known amount of thrombin to the plasma and measure the time

to clot formation. This directly assesses the conversion of fibrinogen to fibrin.

Clinical Development
As of the date of this guide, there is no publicly available information on clinical trials

specifically for Iliparcil. Further investigation into patent literature and clinical trial registries

may provide future updates on its development status.

Conclusion and Future Directions
Iliparcil is a coumarin-thiosugar conjugate with demonstrated potential as an oral

antithrombotic agent. Based on the well-documented mechanism of the related compound

naroparcil, Iliparcil is hypothesized to act by stimulating the synthesis of GAGs that potentiate

HCII-mediated thrombin inhibition. This mechanism is attractive as it may offer a potent

antithrombotic effect with a reduced risk of systemic bleeding compared to traditional

anticoagulants.

Future research should focus on:

Direct Mechanistic Studies: Confirming that Iliparcil induces GAG synthesis and potentiates

HCII activity.

Quantitative Preclinical Evaluation: Conducting in vivo thrombosis models and in vitro

coagulation assays specifically with Iliparcil to determine its potency and safety profile.

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution,

metabolism, and excretion (ADME) of Iliparcil and correlating its plasma concentrations with

its biological effects.

Successful completion of these studies will be critical to advancing Iliparcil into clinical

development as a novel antithrombotic therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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